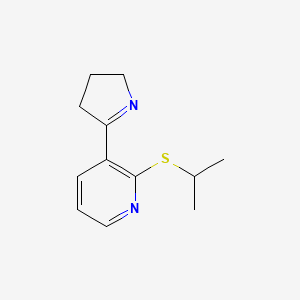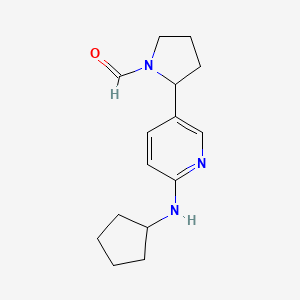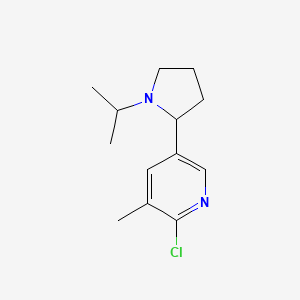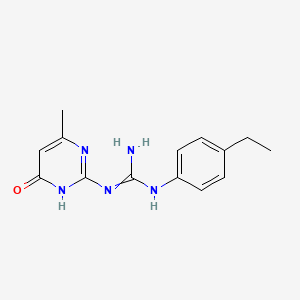
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring attached to a pyridine ring, with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the condensation of 2-(piperidin-1-yl)pyridine-3-carbaldehyde with appropriate reagents. One common method includes the use of isonicotinic acid hydrazide in absolute ethanol, with catalytic amounts of glacial acetic acid . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine and pyridine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde largely depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)quinoline-3-carbaldehyde: Similar structure with a quinoline ring instead of a pyridine ring.
1-(Piperidin-1-yl)prop-2-en-1-one: Features a piperidine ring attached to a propenone moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylic acid: Contains a piperidine ring with a boronic acid ester group.
Uniqueness
2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine and pyridine ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-13-19-12-5-2-8-15(19)14-7-6-9-17-16(14)18-10-3-1-4-11-18/h6-7,9,13,15H,1-5,8,10-12H2 |
Clave InChI |
ITODBNMUQLGPMY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)






